molecular formula C7H6BrFN2 B3429858 4-Bromo-3-fluoro-benzamidine CAS No. 780721-73-5

4-Bromo-3-fluoro-benzamidine

Cat. No.: B3429858
CAS No.: 780721-73-5
M. Wt: 217.04 g/mol
InChI Key: UIRFKNNTWPOYEZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-benzamidine is an organic compound with the molecular formula C7H6BrFN2 It is a derivative of benzamidine, where the benzene ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-benzamidine typically involves the following steps:

    Starting Material: The synthesis begins with 4-Bromo-3-fluoro-benzonitrile.

    Reduction: The nitrile group is reduced to an amidine group using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Reaction Conditions: The reduction reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reduction processes using continuous flow reactors to ensure consistent product quality and yield. The choice of reducing agent and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-benzamidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amidine group can be oxidized to form corresponding nitriles or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzamidines can be formed.

    Oxidation Products: Corresponding nitriles or carboxylic acids.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

4-Bromo-3-fluoro-benzamidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.

    Material Science: It is employed in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: It is a versatile intermediate in the synthesis of various organic compounds, including heterocycles and aromatic derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-benzamidine depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Chemical Reactivity: Its reactivity in chemical synthesis is governed by the electronic effects of the bromine and fluorine substituents, which influence the compound’s nucleophilicity and electrophilicity.

Comparison with Similar Compounds

    4-Bromo-3-chloro-benzamidine: Similar structure but with chlorine instead of fluorine.

    4-Bromo-3-methyl-benzamidine: Similar structure but with a methyl group instead of fluorine.

    4-Bromo-3-nitro-benzamidine: Similar structure but with a nitro group instead of fluorine.

Uniqueness: 4-Bromo-3-fluoro-benzamidine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The fluorine atom increases the compound’s electronegativity, enhancing its reactivity in certain chemical reactions. Additionally, the combination of bromine and fluorine allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-3-fluorobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRFKNNTWPOYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282081
Record name 4-Bromo-3-fluorobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780721-73-5
Record name 4-Bromo-3-fluorobenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=780721-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-fluorobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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